molecular formula C6H15PS B1194061 Triethylphosphine sulfide CAS No. 37357-76-9

Triethylphosphine sulfide

Cat. No.: B1194061
CAS No.: 37357-76-9
M. Wt: 150.22 g/mol
InChI Key: WTNQHMJTIHJURG-UHFFFAOYSA-N
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Description

Triethylphosphine sulfide, also known as this compound, is a useful research compound. Its molecular formula is C6H15PS and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl(sulfanylidene)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15PS/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNQHMJTIHJURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCP(=S)(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190802
Record name Erabutoxin C
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Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-51-3, 37357-76-9
Record name Triethylphosphine sulfide
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Record name Triethylphosphine sulfide
Source DTP/NCI
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Synthetic Methodologies and Pathway Elucidation for Triethylphosphine Sulfide

Established Synthetic Routes to Triethylphosphine (B1216732) Sulfide (B99878)

The most common and direct method for preparing triethylphosphine sulfide involves the direct sulfuration of triethylphosphine. This approach is favored for its simplicity and high atom economy.

The direct reaction of triethylphosphine with elemental sulfur is a well-established and efficient method for the synthesis of this compound. mdpi.com This exothermic reaction proceeds readily, often by simply mixing the reactants in a suitable solvent. researchgate.net While the reaction of triphenylphosphine (B44618) with sulfur has been extensively studied and is known to proceed slowly at room temperature or require heating, modern techniques have demonstrated that the reaction can be very rapid. mdpi.comchemicalbook.com For instance, shaking a stoichiometric mixture of triphenylphosphine and sulfur in a solvent can lead to the precipitation of the product in under a minute. mdpi.comchemicalbook.com These principles are directly applicable to the synthesis of this compound.

Optimizing reaction parameters is crucial for achieving high yields, purity, and efficient reaction times. researchgate.netacs.org The key parameters for the direct sulfuration of triethylphosphine include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent: The selection of a solvent is critical. Ideal solvents are those that can dissolve both the triethylphosphine and the sulfur source to facilitate the reaction. researchgate.net Common laboratory solvents such as dichloromethane, chloroform, and toluene (B28343) have been shown to be effective for the analogous synthesis of triphenylphosphine sulfide. chemicalbook.com The use of a sufficient amount of solvent to create a mobile slurry without excessive dilution is important, as too much solvent can significantly decrease the reaction rate. researchgate.net For other sulfurization reactions, 1,2-dichloroethane (B1671644) has been identified as a superior solvent, dramatically improving product yields compared to others like THF, ethyl acetate, or methanol. jst.go.jpresearchgate.net

Temperature: The reaction is typically exothermic. While it can proceed at room temperature, gentle heating may be applied to ensure the complete dissolution of sulfur and to increase the reaction rate. rsc.org However, given the rapid nature of the reaction observed in analogous systems, excessive heating is often unnecessary. chemicalbook.com In some systems, the reaction temperature can be maintained at a moderate level, such as 100 °C, without compromising the yield. researchgate.net

Stoichiometry: A stoichiometric, equimolar amount of triethylphosphine and sulfur (in the form of S₈, calculated per sulfur atom) is typically used. mdpi.comresearchgate.net Using a precise 1:1 molar ratio ensures that there is no excess of either starting material, which simplifies the purification of the final product.

Table 1: Optimization of Reaction Parameters for Direct Sulfuration

ParameterConditionRationale/FindingCitation
SolventDichloromethane, TolueneCommon solvents suitable for the reaction, allowing for rapid conversion. chemicalbook.com
1,2-DichloroethaneFound to be a crucial solvent in related phosphine (B1218219) sulfurization, greatly improving yields to as high as 99%. jst.go.jpresearchgate.net
TemperatureRoom Temperature to 40 °CThe reaction is exothermic and proceeds rapidly, often requiring little to no external heating. A slight increase in temperature to around 40°C is observed upon mixing. chemicalbook.com
~100-120 °CIn alternative sulfurization systems, elevated temperatures are required to drive the reaction to completion. jst.go.jpresearchgate.net
Stoichiometry1:1 Molar Ratio (P:S)An equimolar ratio of phosphine to sulfur atoms is optimal for complete conversion and simplified purification. mdpi.comresearchgate.net

The mechanism of direct sulfur transfer from elemental sulfur (which exists as a crown-shaped S₈ ring) to a phosphine is initiated by a nucleophilic attack. chemicalbook.com The phosphorus atom of triethylphosphine acts as the nucleophile, attacking one of the sulfur atoms in the S₈ ring. chemicalbook.com

Alternative Synthetic Pathways for this compound

Beyond direct sulfuration with elemental sulfur, other synthetic strategies exist for the preparation of this compound. These methods may be employed to overcome specific challenges or to utilize different types of sulfur-donating precursors.

An alternative pathway involves the use of chalcogenocyanates as sulfur atom transfer reagents. jst.go.jp Specifically, tetrabutylammonium (B224687) thiocyanate (B1210189) has been demonstrated as an effective reagent for the sulfurization of various phosphines. jst.go.jp The reaction is typically carried out in a solvent like 1,2-dichloroethane at an elevated temperature of around 120 °C, providing the corresponding phosphine sulfides in good to high yields. jst.go.jpresearchgate.net This method offers good functional group tolerance, making it a valuable alternative to elemental sulfur. jst.go.jp

Table 2: Alternative Synthesis via Sulfur Atom Transfer from Chalcogenocyanates

ParameterConditionYieldCitation
Sulfur SourceTetrabutylammonium thiocyanate (nBu4NSCN)Good to high yields (up to 99% for triphenylphosphine) jst.go.jpresearchgate.net
Solvent1,2-Dichloroethane
Temperature120 °C

Indirect routes to this compound involve the transformation of other phosphorus-containing compounds. One such method is the thionation of the corresponding triethylphosphine oxide. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are capable of converting a phosphine oxide to a phosphine sulfide by replacing the oxygen atom with a sulfur atom. organic-chemistry.orgcdnsciencepub.com For example, the reaction between triphenylphosphine oxide and P₄S₁₀ has been shown to yield triphenylphosphine sulfide. cdnsciencepub.com

Another indirect route involves synthesis from organometallic precursors. A two-step procedure has been described where Grignard reagents are reacted with a phosphorus source like benzothiadiphosphole, followed by treatment to yield the phosphine sulfide. unibo.it This method has been successfully used to synthesize this compound in high yield (90%). unibo.it Such precursor transformation pathways offer versatility in constructing the desired phosphine sulfide from different starting materials. patsnap.com

Advancements in Sustainable and Green Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific studies on the green synthesis of this compound are not extensively documented, the primary synthetic route, the direct reaction of triethylphosphine with elemental sulfur, possesses inherent green characteristics.

Elemental sulfur is an abundant and low-cost industrial byproduct, making its use as a sulfur source highly atom-economical. researchgate.net The reaction itself is often a simple addition reaction, which is a hallmark of green chemistry as it minimizes the formation of byproducts. researchgate.net

Further advancements in the green synthesis of phosphine sulfides, which can be applied to this compound, focus on several key areas:

Solvent Selection: The choice of solvent plays a crucial role in the environmental impact of a synthetic process. Research on the synthesis of triphenylphosphine sulfide, a closely related compound, has shown that the reaction can be carried out efficiently in moderately polar solvents like toluene or even in more environmentally benign solvents. researchgate.netmdpi.com The ideal green solvent would be non-toxic, biodegradable, and recyclable.

Energy Efficiency: Traditional methods for the synthesis of phosphine sulfides sometimes require heating. mdpi.com Developing methods that proceed efficiently at room temperature reduces energy consumption. For instance, a highly efficient room-temperature synthesis of triphenylphosphine sulfide has been reported, which could potentially be adapted for this compound. researchgate.netmdpi.com

Catalysis: While the reaction between tertiary phosphines and sulfur can proceed without a catalyst, the use of certain catalysts can enhance the reaction rate. Interestingly, triethylamine (B128534) has been noted as a potential catalyst in the reaction of triphenylphosphine with sulfur. acs.org The use of a catalyst can lead to milder reaction conditions and improved efficiency, which are key aspects of green chemistry.

A comparative look at the synthesis of other phosphine sulfides can offer insights into potential green methodologies for this compound.

Table 1: Comparison of Synthetic Parameters for Phosphine Sulfides

Compound Reactants Solvent Temperature Yield Green Aspects
Triphenylphosphine sulfide Triphenylphosphine, Elemental Sulfur Dichloromethane Room Temperature 88% High atom economy, mild conditions. researchgate.netmdpi.com

This table is generated based on available data for related compounds and illustrates general principles that may apply to this compound.

Large-Scale Preparations and Scalability Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and considerations. For this compound, scalability is crucial for its potential applications, for instance, in the production of nonlinear optical crystals. nasa.gov

Key considerations for the large-scale preparation of this compound include:

Reaction Kinetics and Heat Management: The reaction of triethylphosphine with sulfur is exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure product quality and safety. The choice of reactor design and cooling systems is paramount.

Raw Material Handling: Triethylphosphine is a pyrophoric liquid, meaning it can ignite spontaneously in air. Handling this reactant on a large scale requires specialized equipment and strict safety protocols to be in place.

Process Optimization: Optimizing reaction parameters such as reactant concentration, temperature, and mixing is essential to maximize yield and purity while minimizing reaction time and energy consumption.

While detailed industrial-scale production data for this compound is not widely published, the principles of chemical engineering and process optimization for similar exothermic reactions would be applicable.

Table 2: Compound Names Mentioned

Compound Name Chemical Formula
This compound (C₂H₅)₃PS
Triethylphosphine (C₂H₅)₃P
Triphenylphosphine sulfide (C₆H₅)₃PS
Triphenylphosphine (C₆H₅)₃P
Sulfur S₈
Toluene C₇H₈
Dichloromethane CH₂Cl₂

Reactivity Profiles and Mechanistic Investigations of Triethylphosphine Sulfide

Electronic Structure and Reactivity of the Phosphorus-Sulfur Bond in Triethylphosphine (B1216732) Sulfide (B99878)

The phosphorus-sulfur (P=S) bond in triethylphosphine sulfide is a key determinant of its reactivity. The electronic configuration of phosphorus is 1s² 2s² 2p⁶ 3s² 3p³, and that of sulfur is 1s² 2s² 2p⁶ 3s² 3p⁴. youtube.com In the formation of the P=S double bond, there is a significant contribution from both σ and π bonding. The phosphorus atom is in a +5 oxidation state and is formally electron-deficient, while the sulfur atom is more electron-rich. This polarity, with a partial positive charge on the phosphorus and a partial negative charge on the sulfur, influences the molecule's behavior in chemical reactions.

The nature of the P=S bond can be described as a combination of a dπ-pπ interaction, where the filled p-orbitals of sulfur donate electron density to the vacant d-orbitals of phosphorus, and a coordinate covalent bond. This results in a bond that is stronger and shorter than a P-S single bond but is also highly polarizable. This polarizability allows this compound to act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species.

This compound in Reductive Sulfur Transfer Reactions

This compound is a versatile reagent in reductive sulfur transfer reactions, where the sulfur atom is transferred to another molecule, resulting in the reduction of the substrate and the formation of triethylphosphine.

Deoxygenation Reactions

While less common than its use in desulfurization, the principle of using phosphine (B1218219) sulfides in deoxygenation reactions is established. For instance, triphenylphosphine (B44618) sulfide can convert epoxides to episulfides, with the concurrent formation of triphenylphosphine oxide. wikipedia.org This type of reaction involves the transfer of a sulfur atom to the substrate and the abstraction of an oxygen atom by the resulting phosphine. Although specific data for this compound in a wide range of deoxygenation reactions is not extensively detailed in the provided results, the underlying principle of using phosphine sulfides for such transformations is relevant. The combination of reagents like thionyl chloride and triphenylphosphine has been shown to be effective for the deoxygenation of sulfoxides to sulfides. nih.govacs.org

Desulfurization Processes

This compound can participate in desulfurization reactions, although it is more common to see trialkyl- or triarylphosphines used to abstract sulfur from various compounds. For example, triphenylphosphine reacts with elemental sulfur and polysulfides to form triphenylphosphine sulfide. wikipedia.org The reverse reaction, the transfer of sulfur from a phosphine sulfide to a more nucleophilic phosphine, can also occur. A kinetic study of the sulfur-transfer reaction between triphenylphosphine sulfide and tributylphosphine (B147548) demonstrated a second-order reaction, suggesting a concerted process. okstate.edu This indicates that this compound could transfer its sulfur atom to a stronger nucleophile. The desulfurization of disulfides with triphenylphosphine to yield sulfides and triphenylphosphine sulfide is a well-documented process. tandfonline.com

Oxidation-Reduction Chemistry of this compound

The oxidation-reduction chemistry of this compound primarily revolves around the phosphorus and sulfur centers. The phosphorus atom in this compound is in the +5 oxidation state and can be reduced. For example, phosphine sulfides can be reduced back to the corresponding phosphine. A method for the reduction of phosphine sulfides using sodium has been reported. rsc.org Conversely, the sulfur atom can be considered to be in a reduced state and can be transferred, which is a form of redox reaction. The parent triethylphosphine is a potent reducing agent and is readily oxidized. wikipedia.org

Coordination Chemistry and Ligand Design with Triethylphosphine Sulfide

Triethylphosphine (B1216732) Sulfide (B99878) as a σ-Donor Ligand in Transition Metal Complexes

Triethylphosphine sulfide, R₃P=S (where R = C₂H₅), functions as a classic σ-donor ligand, coordinating to metal centers primarily through the lone pair of electrons on the sulfur atom. doaj.orgresearchgate.net This interaction involves the donation of electron density from the sulfur to a vacant orbital on the transition metal, forming a metal-sulfur (M-S) bond. The phosphorus-sulfur bond in the free ligand is best described as a combination of a single σ-bond and a π-bond, which is weakened upon coordination. This change is often observable through spectroscopic methods, such as a decrease in the P=S stretching frequency in infrared (IR) spectroscopy and a downfield shift in the ³¹P Nuclear Magnetic Resonance (NMR) signal. nih.govpsu.edu

The nature of the M-S bond is influenced by both the metal's properties (Lewis acidity, oxidation state) and the ligand's characteristics. As a "soft" donor, the sulfur atom in this compound preferentially coordinates to soft metal centers like Pd(II), Pt(II), Ag(I), and Au(I), in accordance with Hard-Soft Acid-Base (HSAB) theory.

The most common binding fashion for this compound is monodentate, where it binds to a single metal ion via its sulfur atom (M-S-PEt₃). libretexts.org In this mode, it acts as a terminal ligand, occupying one coordination site. While crystal structures for this compound complexes are not widely reported, numerous examples exist for analogous trialkyl- and triarylphosphine sulfides.

For instance, trimethylphosphine (B1194731) sulfide, a close alkyl analogue, forms a coordination polymer with copper(I) thiocyanate (B1210189), [Cu(NCS)(C₃H₉PS)]n, where it binds in a monodentate fashion to the copper center. iucr.org Similarly, triphenylphosphine (B44618) sulfide forms well-characterized monodentate complexes with various metals, such as in rhodium(I) and ruthenium(II) carbonyl compounds. isca.me In these structures, the M-S bond is the primary interaction, with the phosphine (B1218219) sulfide ligand completing the coordination sphere of the metal. The geometry of such complexes is dictated by the metal's preferred coordination number and the steric bulk of the other ligands present.

ComplexMetal CenterCoordination ModeKey Bond Length (Å)Reference
[Cu(NCS)(C₃H₉PS)]n (analogue)Copper(I)Monodentate (S-bound)Cu-S = 2.621 iucr.org
[Rh(CO)Cl(PPh₃)₂(Ph₃PS)] (analogue)Rhodium(I)Monodentate (S-bound)Not Reported isca.me
[Tc(NO)(Cp)(PPh₃)(SPPh₃)]⁺ (analogue)Technetium(I)Monodentate (S-bound)Tc-S = 2.463 mdpi.com

Although less common than the monodentate mode, phosphine sulfides can act as bridging ligands, connecting two or more metal centers (μ₂-S). This leads to the formation of dinuclear or polynuclear complexes. nih.gov This bridging can occur through the sulfur atom, which has multiple lone pairs available for donation.

The formation of these architectures is often dependent on the stoichiometry of the reaction and the nature of the metal precursors. For example, reactions of phosphine sulfides with metal halides can lead to the displacement of halide bridges and the formation of sulfur-bridged dimers. researchgate.net While specific examples involving this compound are scarce, the principles are well-established for related ligands. Diphosphine monosulfides, which contain both a phosphine (P) and a phosphine sulfide (S) donor, readily form bridged complexes where the ligand spans two metal centers. researchgate.net The tendency to form polynuclear structures is a key feature in the design of complex molecular materials and catalysts. nih.govresearchgate.net

Steric and Electronic Influence of this compound in Metal Coordination

The behavior of a phosphine ligand in a metal complex is governed by its steric and electronic properties. These factors are interdependent and dictate the stability, structure, and reactivity of the resulting complex. manchester.ac.uk

Electronic Effects: The electronic nature of a phosphine ligand is a measure of its σ-donating and π-accepting ability. Trialkylphosphines, and by extension their sulfides, are considered strong σ-donors due to the electron-releasing nature of the alkyl groups. manchester.ac.uk this compound is therefore a more powerful electron donor than its aryl counterpart, triphenylphosphine sulfide. This increased electron density on the sulfur atom leads to a stronger M-S bond. This effect can be quantified using methods like the measurement of CO stretching frequencies in carbonyl complexes, where a stronger donor ligand results in a lower ν(CO) frequency. manchester.ac.uk

Steric Effects: The steric bulk of a ligand is often described by its cone angle (θ). This parameter provides an estimate of the physical space occupied by the ligand in the metal's coordination sphere. While the cone angle for this compound is not explicitly tabulated, it can be inferred to be smaller than that of triphenylphosphine (145°) and likely similar to or slightly larger than triethylphosphine itself (132°). This moderate steric profile allows for the formation of stable complexes without the excessive crowding that can be introduced by bulkier ligands like tricyclohexylphosphine (B42057) sulfide. rsc.org The balance of steric and electronic effects makes this compound a versatile ligand, capable of stabilizing various coordination geometries without imposing significant steric strain. ubc.caacs.org

Ligand (Analogue)Tolman Electronic Parameter (ν(CO), cm⁻¹)Cone Angle (θ, °)Comment
P(C₂H₅)₃2061.7132Stronger donor, less bulky
P(C₆H₅)₃2068.9145Weaker donor, more bulky
P(c-C₆H₁₁)₃2056.4170Very strong donor, very bulky

Data for parent phosphines are used to illustrate the electronic and steric trends.

Design of Novel Coordination Compounds Incorporating this compound

The rational design of coordination compounds leverages the specific properties of ligands to achieve desired structures and functions. The use of this compound allows for the creation of complexes with distinct characteristics compared to those with other phosphine sulfides.

For example, in the field of medicinal chemistry, gold(III) complexes containing cyclometalated triphenylphosphine sulfide have been designed as anticancer agents. researchgate.net A similar design strategy using this compound would be expected to yield complexes with different solubility and reactivity profiles due to the change from aryl to alkyl groups. The synthesis of such complexes typically involves the reaction of a metal precursor, like a metal halide or carbonyl, with the phosphine sulfide ligand in an appropriate solvent. isca.meresearchgate.net The reaction of triethylphosphine with elemental sulfur is a straightforward and high-yield method to produce the this compound ligand itself. researchgate.net

The design principles can also be applied to materials science. For example, the use of phosphine sulfides as capping agents for semiconductor nanoparticles or as components in coordination polymers is an active area of research. The specific electronic and steric profile of this compound could be used to tune the properties of these materials. researchgate.netontosight.ai

Structure-Reactivity Relationships in this compound-Metal Complexes

The relationship between the structure of a coordination compound and its chemical reactivity is a cornerstone of inorganic chemistry. libretexts.org For complexes containing this compound, the ligand's influence on the metal center directly impacts the complex's behavior in chemical reactions.

The strength of the M-S bond and the steric environment created by the ligand can affect both the kinetics and the mechanism of reactions occurring at the metal center. For instance, in catalytic cycles, the lability of the phosphine sulfide ligand can be crucial. A moderately strong M-S bond may allow the ligand to dissociate, opening up a coordination site for substrate binding, and then re-coordinate to stabilize the complex.

Studies on analogous systems provide insight. The reaction of tertiary phosphine sulfides with halogens can lead to either the formation of stable charge-transfer complexes or the cleavage of the P-S bond, depending on the substituents on the phosphorus and the solvent used. rsc.org Tricyclohexylphosphine sulfide, a bulky alkylphosphine sulfide, reacts with bromine to form an initial addition complex, which then undergoes P-S bond cleavage in more polar solvents. rsc.org A similar reactivity pattern would be expected for this compound, influenced by its own electronic and steric profile.

Furthermore, in reactions involving sulfur transfer, phosphine sulfide complexes can act as precursors. The reactivity of coordinated phosphine sulfide ligands can be harnessed for synthetic purposes, such as the transfer of the sulfur atom to an organic substrate. The structure of the initial complex, including the coordination number and the nature of the other ligands, will dictate the feasibility and outcome of such reactions. rsc.org

Applications of Triethylphosphine Sulfide in Catalysis and Advanced Organic Synthesis

Triethylphosphine (B1216732) Sulfide (B99878) in Homogeneous Catalysis

In the realm of homogeneous catalysis, the utility of phosphine (B1218219) derivatives is well-established. While less common than its triarylphosphine counterparts, triethylphosphine sulfide and related alkylphosphine sulfides serve as important ligands that can influence the activity and selectivity of metal catalysts.

This compound can be utilized in the formulation of catalysts for cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon and carbon-heteroatom bonds. Phosphine sulfide-ligated palladium(0) complexes have been developed as air-stable catalysts for C-C coupling reactions. researchgate.netacs.org These catalysts are notable for their stability compared to traditional phosphine-Pd(0) complexes, which can decompose into inactive palladium black. acs.org The phosphine sulfide ligand can be reversibly bound to the metal center, allowing it to be displaced by a substrate to facilitate the catalytic cycle, which typically involves oxidative addition and reductive elimination steps. researchgate.net

For instance, in Suzuki-Miyaura coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organohalide, phosphine sulfide-palladium(0) catalysts have demonstrated practical recyclability. acs.org The relatively labile nature of the palladium-sulfur bond is a key feature, enabling the generation of a free coordination site for the incoming substrate, thus promoting the catalytic process. researchgate.net

Table 1: Examples of Cross-Coupling Reactions Utilizing Phosphine Sulfide Ligands

Reaction Type Catalyst System Role of Phosphine Sulfide Reference
Suzuki-Miyaura Coupling Phosphine sulfide-Pd(0) complexes Air-stable ligand, allows for catalyst recyclability. acs.org
General C-C Coupling Mononuclear phosphine sulfide Pd(0) complexes Stabilizes the Pd(0) state, preventing decomposition. researchgate.net
C-S Cross-Coupling Monophosphine-Pd catalysts While not directly using sulfides as ligands, this demonstrates the importance of phosphines in similar reactions. nih.gov

Phosphine ligands are of central importance in industrial hydrogenation and hydroformylation reactions, which involve the addition of hydrogen or a formyl group across a double bond, respectively. researchgate.net These processes heavily rely on transition metal catalysts, often rhodium, complexed with phosphorus-containing ligands to control selectivity and activity. researchgate.netmdpi.com In hydroformylation, the ligand influences the ratio of linear to branched aldehyde products. acs.org

While triphenylphosphine (B44618) is a more commonly cited ligand in these reactions, the principles extend to trialkylphosphines and their derivatives. researchgate.netatamanchemicals.com The electronic and steric properties of the phosphine ligand, such as triethylphosphine, are crucial in tuning the performance of the catalyst. mdpi.com The general mechanism for rhodium-based hydroformylation involves the coordination of the phosphine ligand to the metal center, followed by a series of steps including olefin coordination, migratory insertion, and reductive elimination. mdpi.com The use of specific phosphine ligands can also prevent catalyst deactivation and side reactions like hydrogenation of the substrate. acs.org

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is a significant area of modern chemistry. rsc.orgoaepublish.com This is often achieved using chiral catalysts, which can be formed by coordinating a chiral ligand to a metal center. acs.org While there are numerous examples of chiral phosphines being used to induce enantioselectivity, specific reports on the use of adducts of the achiral this compound for this purpose are not prominent in the reviewed literature. acs.orgias.ac.innih.gov

The development of enantioselective processes often involves the design of complex chiral ligands, such as chiral diphosphines or phosphine-phosphoramidites. researchgate.netacs.org The synthesis of P-chiral phosphines, where the phosphorus atom itself is the stereocenter, is a challenging but important field, and these are often protected as their sulfide or oxide derivatives. acs.orgias.ac.in For instance, the enantioselective synthesis of P-stereogenic phosphines has been achieved through metal-catalyzed P-C coupling reactions, with the resulting chiral phosphine being protected by sulfur to prevent inversion of the chiral center. ias.ac.in While this demonstrates the role of the phosphine sulfide moiety in the context of stereogenic phosphorus compounds, it does not describe the use of achiral this compound adducts as the primary source of chirality in a catalytic reaction.

This compound as a Reagent in Stoichiometric Organic Transformations

Beyond its role in catalytic systems, this compound can also be employed as a reagent in stoichiometric quantities to effect specific chemical transformations.

This compound can act as a sulfur transfer agent. A notable application is in the conversion of epoxides to their sulfur analogs, episulfides (thiiranes). wikipedia.org This reaction involves the transfer of a sulfur atom from the phosphine sulfide to the epoxide, with the concomitant formation of the corresponding phosphine oxide. The reaction proceeds via a nucleophilic attack of the phosphine sulfide on one of the carbon atoms of the epoxide ring, leading to a ring-opening, followed by an intramolecular cyclization to form the episulfide and the phosphine oxide byproduct.

This type of sulfur transfer reaction is a key method for the synthesis of thiiranes, which are valuable three-membered heterocyclic compounds. wikipedia.orgnih.gov The stereochemistry of the starting epoxide is often retained in the resulting episulfide. The reverse reaction, the desulfurization of episulfides to alkenes, can be achieved using phosphines like triethyl phosphite. acs.org Kinetic studies on sulfur transfer between different phosphine sulfides and phosphines have shown that the reaction proceeds via a concerted mechanism. okstate.edu

Table 2: Sulfur Transfer Reaction for Episulfide Synthesis

Reactant Reagent Product Byproduct Reference
Epoxide This compound Episulfide Triethylphosphine Oxide wikipedia.org

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from carbonyl compounds and phosphonium (B103445) ylides. tandfonline.comharvard.eduyoutube.com While the classic Wittig reaction generates triphenylphosphine oxide as a byproduct, variations of this reaction exist. youtube.comatamanchemicals.com

Derivatives of trialkylphosphine sulfides can be precursors in Wittig-type olefination reactions. For example, a trialkylphosphine sulfide can be reduced to the corresponding trialkylphosphine. This phosphine can then be alkylated to form a phosphonium salt, which, upon deprotonation with a base, generates the nucleophilic ylide required for the olefination of an aldehyde or ketone. tandfonline.comnih.gov The use of short-chain trialkylphosphines, such as triethylphosphine, can lead to water-soluble phosphine oxide byproducts, simplifying the purification of the desired alkene product. tandfonline.com These methods often provide good yields and high (E)-stereoselectivity for the resulting alkenes. tandfonline.com

This compound in Analytical and Environmental Applications

This compound, an organophosphorus compound, has specific applications in the fields of analytical chemistry and environmental science, particularly concerning the detection and separation of certain elements.

The derivatization of elemental sulfur into a more easily detectable compound is a common analytical strategy. In this context, research has predominantly focused on the use of triphenylphosphine, which reacts with elemental sulfur to form triphenylphosphine sulfide. oup.comwikipedia.orgnih.gov This product is readily quantifiable using gas chromatography with flame ionization detection, allowing for the determination of trace levels of elemental sulfur in matrices like gasoline. oup.comnih.govresearchgate.net

While this method is well-established for triphenylphosphine, specific research detailing the use of this compound for the derivatization and detection of trace sulfur is not prominently available in the reviewed literature. The underlying chemical principle relies on the phosphine's ability to abstract a sulfur atom, a reaction characteristic of this class of compounds.

This compound is utilized as an extractant in hydrometallurgical processes for the selective recovery of precious metals from aqueous solutions. google.com Its application is particularly noted in the solvent extraction of silver and palladium from sulfuric acid solutions. google.com

In this process, a solution of this compound in a water-immiscible organic solvent is brought into contact with the acidic, metal-bearing aqueous solution. The this compound acts as a ligand, forming a complex with the metal ions (e.g., silver or palladium). This metal-phosphine sulfide complex is soluble in the organic phase, allowing for its separation from the aqueous phase. google.com Subsequently, the metal can be recovered from the organic phase by stripping it with a suitable agent, such as a thiosulfate (B1220275) solution. google.com

The efficiency of the extraction depends on various factors, including the concentration of the extractant.

Table 1: General Parameters for Solvent Extraction Using Tertiary Phosphine Sulfides

Parameter Value/Range Description
Extractant This compound A member of the tertiary phosphine sulfide class of compounds. google.com
Target Metals Silver (Ag), Palladium (Pd) Selectively extracted from aqueous sulfuric acid solutions. google.com
Organic Solvent Water-immiscible solvents The carrier for the phosphine sulfide extractant. google.com
Extractant Concentration 2 to 25 parts by volume A typical range for the solution of tertiary phosphine sulfide in the organic solvent. google.com
Stripping Agent Aqueous thiosulfate solution Used to remove the metal from the metal-complex in the organic phase. google.com

This method provides a means to selectively isolate and concentrate valuable metals from industrial process streams or leachates. google.com

Emerging Applications in Materials Science (e.g., dopants)

The intentional introduction of impurities, or dopants, into materials is a fundamental technique in materials science to modify their electronic, optical, or magnetic properties. numberanalytics.com While various compounds are explored for this purpose, the specific application of this compound as a dopant is not yet widely established in the scientific literature.

However, related organophosphorus compounds are integral to the synthesis of advanced materials. For instance, triethylphosphine (the precursor to this compound) is used as a ligand to synthesize functional nanoclusters, such as the ferromagnetic nickel sulfide nanocluster Ni₃S₃H(PEt₃)₅. researchgate.net In this context, the triethylphosphine ligand is crucial for the structure and properties of the resulting nanomaterial, though it is not acting as a dopant in the traditional sense of altering a bulk semiconductor's properties. researchgate.net Similarly, other types of aromatic sulfides have been investigated as dopants to modify the refractive index of polymers for fiber-optic applications. researchgate.net

These related applications suggest a potential for phosphorus- and sulfur-containing organic molecules in materials design, but further research is needed to explore and establish the role of this compound specifically as a dopant in functional materials.

Advanced Spectroscopic and Structural Characterization of Triethylphosphine Sulfide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the phosphorus-31 nucleus, is a cornerstone technique for the analysis of triethylphosphine (B1216732) sulfide (B99878) and its derivatives. It offers a direct window into the local chemical environment of the phosphorus atom, enabling the study of coordination, complexation, and reaction mechanisms.

The ³¹P nucleus is a spin-1/2 nucleus with 100% natural abundance, making it an excellent probe for NMR studies. electronicsandbooks.com The chemical shift (δ) of the ³¹P nucleus in triethylphosphine sulfide is highly sensitive to its coordination state. In its free, uncoordinated form, this compound exhibits a characteristic ³¹P NMR signal. Upon coordination to a metal center, a significant change in the chemical shift, known as the coordination shift (Δδ = δcomplex - δligand), is observed. This shift provides critical information about the nature and strength of the metal-ligand bond.

For instance, in a study of a mercury-platinum-hydride complex involving triethylphosphine ligands, the ³¹P{¹H} NMR spectrum revealed a complex multiplet structure due to spin-spin coupling with other magnetically active nuclei like ¹⁹⁵Pt and ¹⁹⁹Hg. researchgate.net The magnitude of the coupling constant, J, is invaluable for determining the geometry of the complex. For example, the ²J(¹⁹⁹Hg, ³¹P) coupling constant of 224 Hz observed in one study was characteristic of a cis arrangement between the mercury and phosphorus atoms. researchgate.net

Detailed analysis of the proton NMR spectrum of this compound also reveals coupling to the phosphorus nucleus. The spectrum shows a doublet of triplets for the methyl protons (CH₃) and a doublet of quartets for the methylene (B1212753) protons (CH₂), arising from coupling to both adjacent protons and the central phosphorus atom. unibo.it

GroupChemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
-CH₃1.20dt³JP-H = 18.2, ³JH-H = 7.7
-CH₂-1.84dq²JP-H = 11.4, ³JH-H = 7.7
unibo.it

While one-dimensional NMR provides essential data, complex structures and reaction mixtures often require multidimensional NMR techniques for unambiguous assignment and structural elucidation. Techniques such as ¹H-¹H COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks within the ethyl groups of the ligand.

Vibrational Spectroscopy (IR, Raman) for Bonding and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and analyzing changes in bond strength and conformation upon complexation. acs.org

The most significant vibrational mode for this compound is the P=S stretching vibration (ν(P=S)). This bond gives rise to a strong, characteristic band in the vibrational spectrum. For free this compound, the ν(P=S) band appears at approximately 536 cm⁻¹. electronicsandbooks.com The position of this band is sensitive to the electronic environment of the P=S bond. When this compound acts as a ligand and coordinates to a metal center through its sulfur atom, electron density is donated from the P=S bond to the metal. This donation weakens the P=S double bond, resulting in a decrease in its stretching frequency. For example, in a series of three-coordinate copper(I) complexes, [CuL₃]⁺, the ν(P=S) stretching frequency was observed to decrease by 13-36 cm⁻¹ compared to the free ligand, confirming S-coordination. electronicsandbooks.com

Vibrational ModeTechniqueFrequency (cm⁻¹)Reference
P=S Stretch (ν(P=S))IR536 electronicsandbooks.com
Ar–HIR3055 nii.ac.jp
VariousIR1425, 1036, 772, 718, 638 nii.ac.jp

The full IR spectrum provides a unique "fingerprint" for the molecule, with other bands corresponding to C-H stretching, bending, and rocking modes of the ethyl groups. These can also shift upon changes in conformation or crystal packing. nii.ac.jparchive.org

X-ray Diffraction Studies of this compound Complexes and Derivatives

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound was first determined in the 1950s. archive.org The study revealed a hexagonal unit cell with space group P6₃mc. archive.orgsut.ac.th More recent analyses have noted that the structure can be complicated by issues such as disorder or twinning. sut.ac.th

ParameterValue
Crystal SystemHexagonal
Space GroupP6₃mc
a (Å)9.03 ± 0.01
c (Å)6.33 ± 0.05
Molecules per unit cell (Z)2
archive.org

Once a crystal structure is solved, the coordination geometry around the metal center can be precisely described. For example, studies of three-coordinate copper(I) complexes with tertiary phosphine (B1218219) sulfide ligands have confirmed a trigonal-planar geometry around the copper ion. electronicsandbooks.com

Beyond the primary coordination sphere, X-ray diffraction elucidates the subtle network of intermolecular interactions that govern how molecules pack in the solid state. These can include van der Waals forces, dipole-dipole interactions, and, in some cases, weaker hydrogen bonds involving the ethyl groups of the ligand. In related phosphine sulfide complexes, intermolecular interactions such as C-H···S hydrogen bonds and π–π stacking (if aromatic groups are present) have been shown to link molecules into larger supramolecular assemblies. Understanding these packing forces is crucial as they can influence the bulk properties of the material.

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is an indispensable tool for identifying reaction products and elucidating the structures of transient intermediates by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. Electron ionization (EI) is a common technique where a high-energy electron beam bombards the analyte, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the compound's structure.

While specific fragmentation data for this compound is not extensively documented in publicly accessible literature, the fragmentation pathways can be predicted based on studies of analogous compounds like trimethylphosphine (B1194731) sulfide and general principles of mass spectrometry. acs.org The ionization process typically involves the removal of an electron from either the sulfur or phosphorus atom. The subsequent fragmentation is dictated by the stability of the resulting cations and neutral radicals. youtube.com

Key fragmentation pathways for alkylphosphine sulfides involve:

α-cleavage: Breakage of a carbon-carbon bond adjacent to the phosphorus atom.

P-C bond cleavage: Loss of an ethyl radical to form the [M - C₂H₅]⁺ ion.

P=S bond integrity: The phosphorus-sulfur bond is relatively strong, and many fragments are expected to retain this moiety.

Rearrangements: Hydrogen rearrangements can lead to the elimination of neutral molecules like ethene (C₂H₄).

The identification of reaction intermediates is also a powerful application of mass spectrometry. nih.gov By coupling a mass spectrometer to a reaction vessel, species with fleeting lifetimes can be detected, providing crucial mechanistic insights. For instance, in reactions where this compound acts as a nucleophile, intermediates such as adducts with electrophiles can be identified by their unique molecular ion peaks.

Table 1: Predicted Electron Ionization Mass Spectrometry Fragments for this compound This table is based on established fragmentation patterns for analogous organophosphorus compounds, as direct experimental data for this compound is not widely available.

m/zProposed Fragment IonFormulaFragmentation Pathway
150Molecular Ion[P(C₂H₅)₃S]⁺•Ionization of parent molecule
121Loss of an ethyl radical[P(C₂H₅)₂S]⁺P-C bond cleavage
118Loss of sulfur[P(C₂H₅)₃]⁺•P=S bond cleavage (less common)
93Loss of two ethyl radicals[P(C₂H₅)S]⁺•Sequential P-C cleavage
65Loss of ethene and H[P(H)₂S]⁺Rearrangement and cleavage

Advanced In-Situ Spectroscopic Methodologies for Real-Time Reaction Monitoring

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing kinetic data and mechanistic insights without the need for sampling. nih.govrsc.org This is particularly valuable for understanding the formation and consumption of intermediates and products in reactions involving this compound.

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful technique for monitoring reactions involving changes in functional groups. mdpi.com For instance, the synthesis of this compound from triethylphosphine and a sulfur source (e.g., elemental sulfur or a thiirane) can be monitored by observing the disappearance of the characteristic vibrational bands of the reactants and the appearance of the strong P=S stretching vibration in the product. The P=S stretch in alkylphosphine sulfides typically appears in the range of 550-750 cm⁻¹. By tracking the intensity of this band over time, a kinetic profile of the reaction can be constructed. youtube.com

In-Situ ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR an exceptionally effective tool for studying phosphorus-containing compounds. Each unique phosphorus environment in a reaction mixture gives a distinct signal, allowing for unambiguous tracking of reactants, intermediates, and products. beilstein-journals.org

For example, the reaction of triethylphosphine with a sulfur source can be monitored in an NMR tube. The ³¹P NMR spectrum would initially show a signal for triethylphosphine (approx. δ = -20 ppm). As the reaction proceeds, this signal would decrease in intensity while a new signal corresponding to this compound appears and grows (approx. δ = +50 to +60 ppm). rsc.org The chemical shift is highly sensitive to the electronic environment of the phosphorus atom, making it possible to identify adducts and other intermediates that may form during the reaction. nih.gov

Table 3: Application of In-Situ Spectroscopic Methods for Monitoring Reactions of this compound

TechniqueMonitored ReactionKey Observable ChangesInformation Gained
In-Situ FTIR(C₂H₅)₃P + S → (C₂H₅)₃PSAppearance of P=S stretching band (550-750 cm⁻¹). Disappearance of reactant bands.Reaction kinetics, confirmation of product formation.
In-Situ ³¹P NMR(C₂H₅)₃P + S → (C₂H₅)₃PSDecrease of P(Et)₃ signal (δ ≈ -20 ppm). Increase of P(Et)₃S signal (δ ≈ +50-60 ppm).Reaction kinetics, quantitative analysis of species, identification of intermediates.
In-Situ UV-Vis(C₂H₅)₃PS + Acceptor → CT ComplexAppearance of a new, long-wavelength charge-transfer band.Kinetics of complex formation, equilibrium studies.

Theoretical and Computational Studies on Triethylphosphine Sulfide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer a microscopic view of the distribution of electrons and the nature of chemical bonds within a molecule. These calculations are fundamental to understanding the intrinsic properties of triethylphosphine (B1216732) sulfide (B99878).

HOMO-LUMO Analysis and Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.com

In phosphine (B1218219) sulfides, the nature of the substituents on the phosphorus atom significantly influences the electronic structure. mdpi.com For instance, in related phosphine sulfide-based materials, the LUMO is predominantly located on the triphenylphosphine (B44618) sulfide group due to its electron-withdrawing character, while the HOMO is mainly distributed on the electron-donating units. mdpi.com This separation of HOMO and LUMO is indicative of bipolar charge carrier transporting abilities. mdpi.com

The table below presents a conceptual summary of HOMO-LUMO properties based on general principles observed in related compounds.

PropertyDescriptionImplication for Triethylphosphine Sulfide
HOMO Energy Energy of the highest occupied molecular orbital. Related to the ionization potential.Influenced by the electron-donating ethyl groups, likely centered around the P=S bond and phosphorus lone pair character.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Related to the electron affinity.Primarily associated with the antibonding σ* orbitals of the P-C and P=S bonds.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO.A key factor in determining the molecule's stability and reactivity. A larger gap implies greater stability.
Orbital Interactions The way HOMO and LUMO participate in chemical reactions.The HOMO would be involved in reactions with electrophiles, while the LUMO would interact with nucleophiles.

This table is a generalized representation and specific energy values for this compound would require dedicated calculations.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule dictates its electrostatic potential, which is a key factor in understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. The molecular electrostatic potential (MESP) can be calculated from the electronic density and structural information. rsc.org

For molecules containing a P=S bond, the sulfur atom typically exhibits a region of negative electrostatic potential due to the lone pair electrons, making it a potential site for electrophilic attack. Conversely, the phosphorus atom and the attached alkyl groups will have regions of varying potential. The analysis of the MESP provides a visual representation of the charge distribution and helps in predicting how the molecule will interact with other charged or polar species. rsc.org The electrostatic potential is a valuable descriptor for predicting protonation propensity in complex molecules. rsc.org

Density Functional Theory (DFT) Investigations of Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to study the energetics and pathways of chemical reactions. It has been applied to understand various reactions involving phosphine sulfides.

Energy Profiles and Transition State Characterization

DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. The energy difference between the reactants and the transition state determines the activation energy of the reaction.

For example, DFT studies on the reaction of phosphine sulfides with other reagents, such as in rearrangement reactions, have been used to elucidate the reaction mechanism. beilstein-journals.org In a study on the rearrangement of β-hydroxyalkylphosphine sulfides, DFT calculations helped to propose a mechanism involving the formation of a tertiary carbocation at the β-carbon atom under acidic conditions. beilstein-journals.org The calculations revealed the energy barriers for various steps, including protonation, water elimination, and intramolecular nucleophilic substitution, providing a detailed picture of the reaction pathway. beilstein-journals.org

Similarly, DFT has been used to study the reaction of sulfides with hydroperoxides, showing that these reactions proceed with activation energies in the range of 26-29 kcal/mol. researchgate.net

The following table conceptually outlines the type of data obtained from DFT calculations for a hypothetical reaction of this compound.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)Key Geometric Parameters
0Reactants (Et3PS + Reagent)0P=S bond length, etc.
1Transition State 1ΔE‡1Bond lengths of forming/breaking bonds
2IntermediateΔE_intStructure of the intermediate
3Transition State 2ΔE‡2Bond lengths of forming/breaking bonds
4ProductsΔE_rxnStructure of the final products

This is a generic table structure. Specific values would be derived from DFT calculations for a particular reaction.

Solvent Effects on Reaction Pathways

The solvent can have a profound impact on reaction rates and mechanisms. catalysis.blog Computational studies can model these effects by incorporating a solvent model, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules).

For instance, the reaction of triethylphosphine with carbon disulfide has been studied in various non-aqueous solvents, with the observed thermodynamic and kinetic parameters being discussed in terms of the solvation of reactants, products, and the transition state. rsc.org In reactions involving phosphine gold(I) thiolate complexes, the nature of the solvent significantly affects the reaction outcome. In solvents with low dielectric constants, thiolate-disulfide exchange is slow, while it is faster in solvents with higher dielectric constants. umaine.edu High dielectric constant solvents can promote reactions by stabilizing charged intermediates. umaine.edu

DFT calculations can be performed with different solvent models to predict how the energy profile and transition state structures change in various solvent environments, thus providing insights into the role of the solvent in the reaction. catalysis.blog

Molecular Dynamics Simulations of this compound Interactions in Solution

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent over time. These simulations can reveal information about solvation structure, intermolecular interactions, and the dynamics of conformational changes. researchgate.net

Such simulations could provide insights into:

Solvation Shell Structure: The arrangement of solvent molecules around the this compound molecule, including the identification of specific interaction sites.

Hydrogen Bonding: If a protic solvent is used, the formation and lifetime of hydrogen bonds between the solvent and the sulfur atom of the P=S group could be investigated.

Conformational Dynamics: The ethyl groups of this compound can rotate, leading to different conformations. MD simulations can explore the conformational landscape and the rates of interconversion between different conformers.

Transport Properties: Properties such as the diffusion coefficient of this compound in a given solvent can be calculated from the simulation trajectory.

These simulations are computationally intensive but offer a powerful complement to static quantum chemical calculations by providing a time-dependent view of the molecule's interactions at the atomic level. arxiv.orgnih.gov

Prediction and Interpretation of Spectroscopic Parameters

Theoretical and computational methods are invaluable tools for predicting and interpreting the spectroscopic parameters of molecules like this compound. These approaches, primarily rooted in density functional theory (DFT), allow for the calculation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which are crucial for molecular structure elucidation and understanding electronic properties.

The prediction of NMR chemical shifts, particularly for nuclei like 31P, is a significant area of computational study. For organophosphorus compounds, the 31P NMR chemical shift is highly sensitive to the electronic environment around the phosphorus atom. Computational models can predict these shifts with a high degree of accuracy. For instance, methods like the gauge-including atomic orbital (GIAO) approach, often coupled with DFT functionals such as B3LYP or specialized functionals like WP04, are employed to calculate NMR parameters. github.io The choice of basis set, such as 6-311++G(2d,p) or jul-CC-PVDZ, and the inclusion of solvent effects through models like the polarizable continuum model (PCM) are critical for achieving results that correlate well with experimental data. github.io For example, the 31P NMR chemical shift of triphenylphosphine sulfide, a related compound, is significantly different from its phosphine precursor, a phenomenon that can be rationalized through computational analysis of the changes in electronic structure upon sulfidation. mdpi.com

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations are widely used to predict these vibrational frequencies. researchgate.netfaccts.de By calculating the Hessian matrix (the second derivative of the energy with respect to atomic displacements), the vibrational modes and their corresponding frequencies can be determined. faccts.de These calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. nist.gov For phosphine sulfides, the P=S stretching frequency is a key diagnostic peak in the vibrational spectrum. Computational studies can predict this frequency and how it shifts upon complexation or substitution, providing insights into the nature of the P=S bond. mdpi.com For instance, in studies of trimethylphosphine (B1194731) oxide, a related compound, a correlation has been established between the P=O stretching frequency and the energy of halogen bonding, a principle that can be extended to this compound. mdpi.com

Table 1: Comparison of Experimental and Computationally Predicted Spectroscopic Data for Related Phosphine Sulfides

CompoundSpectroscopic ParameterExperimental ValuePredicted Value (Method)Reference
Triphenylphosphine Sulfide31P NMR Chemical Shift (CDCl3)43.3 ppmNot specified mdpi.com
Trimethylphosphine Oxide31P NMR Chemical Shift Change (ΔδP) upon ComplexationVariesCorrelates with ΔE (DFT) mdpi.com
Trimethylphosphine OxideP=O Stretching Frequency Change (Δν) upon ComplexationVariesCorrelates with ΔE (DFT) mdpi.com

This table is illustrative and highlights the types of data obtained from computational studies on related compounds. Specific predicted values for this compound require dedicated calculations.

Computational Design of Novel this compound Derivatives

Computational chemistry plays a pivotal role in the in silico design of novel derivatives of this compound with tailored properties for specific applications, such as catalysis and materials science. By modifying the substituents on the phosphine ligand, researchers can computationally screen a vast number of potential derivatives to identify candidates with desired electronic and steric characteristics before undertaking synthetic efforts.

One area of interest is the development of novel catalysts. For example, phosphine ligands are crucial in many transition metal-catalyzed reactions. acs.orgnih.gov Computational studies can be used to design this compound derivatives with modified steric bulk or electronic properties to enhance catalytic activity, selectivity, or stability. By substituting the ethyl groups with other alkyl or aryl moieties, the electronic properties, such as the HOMO and LUMO energy levels, can be tuned. jh.edursc.orgresearchgate.net This tuning is critical for applications in areas like superatomic clusters, where ligand substitution can alter the cluster's donor/acceptor behavior. jh.edursc.org For instance, substituting electron-donating PEt3 ligands with electron-withdrawing CO ligands in cobalt sulfide superatomic clusters leads to a systematic increase in the electron affinity. jh.edursc.orgresearchgate.net

Another application is in materials science, particularly for the development of bipolar host materials for organic light-emitting diodes (OLEDs). mdpi.com While studies have focused on triphenylphosphine sulfide derivatives, the principles can be applied to this compound. By introducing electron-donating groups (like carbazoles) and using the phosphine sulfide as an electron-deficient unit, it is possible to create materials with tunable HOMO/LUMO levels, which is essential for efficient charge injection and transport in OLED devices. mdpi.com Computational methods like time-dependent DFT (TD-DFT) are used to predict the HOMO/LUMO energies and the triplet energies of these designed molecules. mdpi.com

The design process often involves the following computational steps:

Structural Modification: Starting with the this compound core, various functional groups are computationally introduced.

Geometry Optimization: The geometry of each new derivative is optimized using DFT to find its most stable conformation. avestia.com

Property Calculation: Key electronic properties such as HOMO/LUMO energies, electron affinity, ionization potential, and spectroscopic parameters are calculated. scirp.org

Screening and Selection: The calculated properties of the derivatives are compared to identify candidates that meet the desired criteria for a specific application.

Table 2: Computationally Predicted Electronic Properties of Substituted Phosphine Sulfide Derivatives

DerivativeHOMO (eV)LUMO (eV)ApplicationReference
CzPhPS-5.49-1.12Bipolar Host Material mdpi.com
DCzPhPS-5.52-1.23Bipolar Host Material mdpi.com
TCzPhPS-5.56-1.29Bipolar Host Material mdpi.com
Co6S8(PEt3)6--Superatomic Cluster jh.edursc.orgresearchgate.net
Co6S8(PEt3)5(CO)--Superatomic Cluster jh.edursc.orgresearchgate.net

This table showcases how computational methods are used to predict the electronic properties of designed derivatives based on phosphine sulfides for specific applications.

Conclusion and Future Research Directions

Synthesis of Novel Triethylphosphine (B1216732) Sulfide (B99878) Derivatives and Analogs

The future development of triethylphosphine sulfide applications is intrinsically linked to the synthesis of novel derivatives and analogs with tailored properties. While the direct sulfurization of triethylphosphine is a straightforward process, future research should focus on creating a diverse library of related compounds. This can be achieved by modifying the ethyl groups or by exploring alternative synthetic methodologies.

One promising direction is the synthesis of derivatives with functional groups on the ethyl chains. Introducing functionalities such as hydroxyl, amino, or carboxylic acid groups could impart new properties, such as water solubility or the ability to coordinate to different types of metal centers. Another approach is the synthesis of unsymmetrical phosphine (B1218219) sulfides, containing one or two ethyl groups alongside other alkyl or aryl substituents. These modifications would allow for fine-tuning of the compound's steric and electronic properties.

Furthermore, exploring alternative sulfurization agents beyond elemental sulfur could lead to more efficient and selective syntheses. jst.go.jp Reagents like tetrabutylammonium (B224687) thiocyanate (B1210189) have been shown to be effective for the sulfurization of phosphines and could be applied to the synthesis of this compound and its derivatives under different reaction conditions. jst.go.jp The development of synthetic strategies for analogs, such as triethylphosphine selenide, will also be crucial for comparative studies and for accessing materials with different electronic or optical properties. The synthesis of derivatives with electron-donating or electron-withdrawing groups can modulate the electronic properties of the P=S bond, which is critical for applications in catalysis and materials science.

A summary of potential synthetic strategies for phosphine sulfide derivatives is presented below.

Synthetic Strategy Description Potential Outcome Reference
Functionalization of Alkyl ChainsIntroduction of functional groups (e.g., -OH, -NH2, -COOH) onto the ethyl groups of triethylphosphine prior to sulfurization.Enhanced solubility, new coordination modes, platforms for further modification.N/A
Mixed-Substituent SynthesisSynthesis of phosphines with a mix of ethyl and other alkyl/aryl groups (e.g., (Et)2(Aryl)P) followed by sulfurization.Fine-tuning of steric bulk and electronic properties for specific applications.
Alternative Sulfurization AgentsUtilizing reagents other than elemental sulfur, such as thiocyanates or 1,2-dithiole-3-thiones.Milder reaction conditions, improved yields, and potential for selective sulfurization. jst.go.jp
Analog SynthesisReaction of triethylphosphine with other chalcogens like selenium to produce compounds such as triethylphosphine selenide.Access to a wider range of electronic and optical properties for materials science applications.

Expanding Catalytic Repertoire and Mechanistic Understanding

While phosphine derivatives are well-known in catalysis, the catalytic potential of this compound itself is an underexplored frontier. Future research should aim to establish and expand its role as a catalyst or ligand in various organic transformations. Phosphine sulfides have shown utility as catalysts for electrophilic halogenation reactions, and this is a logical starting point for investigating the capabilities of this compound. taylorandfrancis.com Its Lewis basic sulfur atom could activate substrates, and the ethyl groups would offer different steric and electronic profiles compared to the more commonly studied triphenylphosphine (B44618) sulfide. taylorandfrancis.com

Key areas for investigation include:

Lewis Base Catalysis: Exploring its effectiveness in activating N-halosuccinimides for the halogenation of arenes and heterocycles. taylorandfrancis.com

Ligand in Transition Metal Catalysis: While the P=S bond is generally stable, this compound could serve as a ligand for transition metals, potentially influencing the selectivity and activity of catalytic processes like C-C cross-coupling reactions. rsc.org The synthesis of ortho-metalated complexes is one such avenue. rsc.org

Photocatalysis: The use of triphenylphosphine-capped zinc sulfide nanoparticles as a photocatalyst suggests that this compound could be used to modify the surface of semiconductor nanoparticles, tuning their catalytic activity for pollutant degradation or other light-driven reactions. tsijournals.com

Crucially, the expansion of its catalytic applications must be paired with detailed mechanistic studies. A combination of kinetic experiments and spectroscopic analysis can help to identify reactive intermediates and determine the turnover-limiting steps in catalytic cycles. nih.gov Understanding the precise role of the this compound—whether it acts as a simple Lewis base, a ligand, or a precursor to the active catalyst—is essential for optimizing reaction conditions and designing more effective second-generation catalysts. nih.govresearchgate.net

Integration into Advanced Functional Materials

The unique properties of the phosphine sulfide group make it an attractive component for advanced functional materials. researchgate.net Research on triphenylphosphine sulfide derivatives has demonstrated their potential as bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), particularly for blue emitters. mdpi.comnih.gov The phosphine sulfide acts as an electron-deficient unit, which can be combined with electron-donating groups to create materials with balanced charge transport properties. mdpi.comnih.gov

Future research should focus on integrating this compound into such materials. The replacement of phenyl groups with ethyl groups is expected to significantly alter key properties:

Solubility: this compound is likely to be more soluble in common organic solvents, which could facilitate the solution-based processing of materials for applications like printed electronics and large-area OLEDs. rsc.org

Electronic Properties: The electron-donating nature of the ethyl groups will influence the HOMO and LUMO energy levels of the resulting materials, providing a tool to tune the electronic properties for optimal device performance.

Polymer Science: this compound can be incorporated into polymers, either as a pendant group or within the main chain. jst.go.jprsc.org This could lead to the development of new polymers with unique optical, electronic, or flame-retardant properties. jst.go.jp

The synthesis of copolymers containing this compound units is a particularly promising avenue, potentially leading to materials with tailored refractive indices, thermal stabilities, and dielectric properties. researchgate.net

Development of High-Throughput Screening Methodologies for New Applications

To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is essential. acs.org Instead of synthesizing and testing new compounds one by one, HTS allows for the rapid evaluation of large libraries of compounds for a desired property, be it catalytic activity or a specific material characteristic. acs.orgresearchgate.net

Future research in this area should focus on:

Combinatorial Synthesis: Developing methods for the parallel synthesis of this compound derivatives in microplate formats. This could involve, for example, the reaction of an array of functionalized phosphines with a sulfurizing agent. mdpi.com

Rapid Catalytic Screening: Designing assays that allow for the quick assessment of the catalytic activity of hundreds of potential catalysts. This often involves the use of colorimetric or fluorometric indicators that signal the formation of a desired product. researchgate.net

Materials Property Screening: Implementing automated techniques to measure key properties of materials incorporating this compound, such as their photoluminescence, thermal stability, or conductivity.

The U.S. Environmental Protection Agency's ToxCast program already utilizes HTS methods to evaluate the toxicological profiles of chemicals, including this compound. habitablefuture.org A similar approach can be adapted to screen for positive functionalities, dramatically increasing the pace of discovery and innovation in this field.

Synergistic Experimental and Computational Research Approaches

The synergy between experimental synthesis and computational modeling is a powerful tool for modern chemical research. researchgate.net For this compound, a combined approach can provide deep insights that would be difficult to obtain through experiments alone.

Future research should leverage this synergy in several ways:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the synthesis and catalytic applications of this compound. researchgate.net This can help identify transition states, calculate activation energies, and explain observed selectivities, complementing experimental kinetic studies. researchgate.netwhiterose.ac.uk

Design of New Molecules: Computational modeling can predict the electronic and structural properties of yet-to-be-synthesized derivatives. For example, the HOMO/LUMO levels of potential OLED host materials incorporating this compound can be calculated to guide synthetic efforts towards the most promising candidates. mdpi.com

Understanding Intermolecular Interactions: Molecular dynamics simulations can be used to study how this compound-containing materials behave in the solid state or in solution. This is particularly relevant for understanding the morphology of thin films in OLEDs or the interaction of catalysts with substrates.

By using computational methods to screen potential candidates and to understand experimental results, researchers can focus their laboratory efforts more efficiently, saving time and resources. This iterative cycle of prediction, synthesis, and testing is a hallmark of modern materials discovery and will be crucial for unlocking the full potential of this compound and its analogs. mdpi.com

Q & A

Basic: What are the key physicochemical properties of triethylphosphine sulfide critical for experimental design?

Answer:
this compound (C₆H₁₅PS, CAS 597-51-3) exhibits properties that influence reaction design and safety protocols:

  • Density : 0.941 g/cm³ (affects volumetric measurements in synthesis).
  • Boiling Point : 186.7°C (determines distillation/purification conditions).
  • Flash Point : 66.7°C (critical for flammability risk assessment).
  • Vapor Pressure : 0.901 mmHg at 25°C (impacts volatility in open systems) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₅PS
Molecular Weight150.22 g/mol
Density (25°C)0.941 g/cm³
Boiling Point186.7°C
Flash Point66.7°C

Basic: Which analytical methods are recommended for quantifying this compound in reaction mixtures?

Answer:

  • Spectrophotometry : Adapt methods used for sulfides, such as the ammonium molybdate assay (optimized at 690 nm wavelength, 0.2 mL reagent volume, 20-minute reaction time) .
  • pH-Dependent Speciation : Use distribution models (e.g., HS⁻/H₂S ratios) to account for pH effects on detection sensitivity. Convert units using molecular weight ratios (e.g., 34/32 for H₂S/S conversion) .

Table 2: Analytical Parameters for Sulfide Detection

MethodKey Parameters
Spectrophotometryλ = 690 nm, t = 20 min
pH Adjustment6.0–8.0 for stability

Advanced: How can researchers mitigate risks when handling this compound in air-sensitive reactions?

Answer:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
  • PPE : Use flame-resistant lab coats, chemical goggles, and nitrile gloves.
  • Ventilation : Employ fume hoods with >100 ft/min airflow to manage volatilization .

Advanced: What strategies optimize the synthesis of this compound from precursor compounds?

Answer:

  • Solvent Selection : Use aprotic solvents (e.g., THF) to minimize side reactions.
  • Temperature Control : Maintain 50–70°C to balance reaction rate and byproduct formation.
  • Stoichiometry : Optimize sulfur-to-triethylphosphine ratios (e.g., 1:1.1 molar excess of sulfur) based on analogous organophosphorus syntheses .

Advanced: How should researchers address contradictions in reported toxicity data for this compound?

Answer:

  • Class-Based Extrapolation : Compare data from organophosphates (e.g., triphenylphosphine sulfide) to identify trends in neurotoxicity or metabolic disruption .
  • Methodological Audit : Evaluate studies for confounders (e.g., purity of reagents, exposure duration) using frameworks from multidisciplinary peer reviews .

Advanced: What experimental variables are critical in designing stability studies for this compound under aqueous conditions?

Answer:

  • pH : Test stability across pH 4–10 (sulfides degrade at extremes; see Figure 2 in for HS⁻/H₂S distribution).
  • Temperature : Conduct accelerated aging tests at 40–60°C to model long-term storage.
  • Light Exposure : Use amber vials to assess photolytic decomposition .

Advanced: How can grant proposals for this compound research align with funding priorities in sulfur chemistry?

Answer:

  • Link to SDGs : Emphasize applications in sustainable catalysis or environmental remediation (e.g., sulfur cycle studies).
  • Methodological Innovation : Propose novel quantification techniques (e.g., fluorescent probes for real-time sulfide tracking) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.